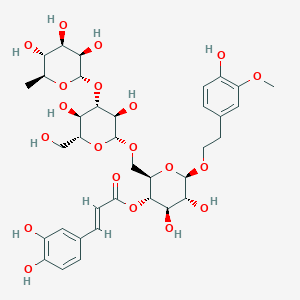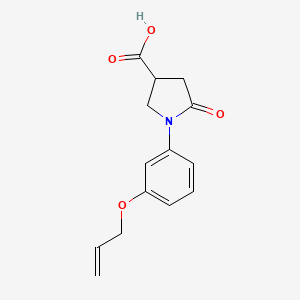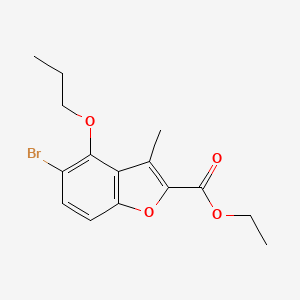
Ethyl 5-bromo-3-methyl-4-propoxybenzofuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-3-methyl-4-propoxybenzofuran-2-carboxylate typically involves the following steps:
Methylation: The addition of a methyl group at the 3-position.
Propoxylation: The attachment of a propoxy group at the 4-position.
Esterification: The formation of the ethyl ester at the 2-carboxylate position.
These reactions are carried out under controlled conditions to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance production efficiency and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-bromo-3-methyl-4-propoxybenzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromine atom or other substituents.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can produce various substituted benzofuran derivatives .
Aplicaciones Científicas De Investigación
Ethyl 5-bromo-3-methyl-4-propoxybenzofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Its potential therapeutic properties are being explored for developing new drugs.
Mecanismo De Acción
The mechanism of action of Ethyl 5-bromo-3-methyl-4-propoxybenzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, making it useful for therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 5-bromo-3-methylbenzofuran-2-carboxylate
- Ethyl 3-methyl-4-propoxybenzofuran-2-carboxylate
- Ethyl 5-bromo-4-propoxybenzofuran-2-carboxylate
Uniqueness
Ethyl 5-bromo-3-methyl-4-propoxybenzofuran-2-carboxylate is unique due to the specific combination of substituents on the benzofuran ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for .
Propiedades
Fórmula molecular |
C15H17BrO4 |
|---|---|
Peso molecular |
341.20 g/mol |
Nombre IUPAC |
ethyl 5-bromo-3-methyl-4-propoxy-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C15H17BrO4/c1-4-8-19-14-10(16)6-7-11-12(14)9(3)13(20-11)15(17)18-5-2/h6-7H,4-5,8H2,1-3H3 |
Clave InChI |
PZQLNFVBFAUVPY-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C=CC2=C1C(=C(O2)C(=O)OCC)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





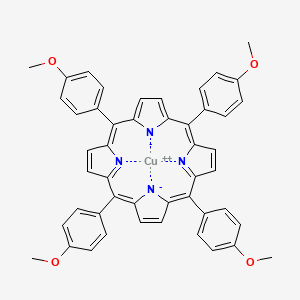
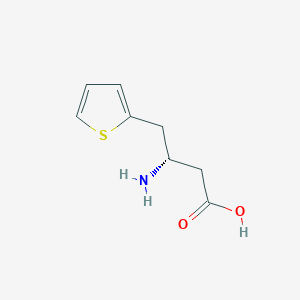
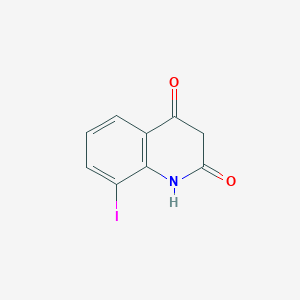
![3-Methyl-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13011168.png)
![3-Benzyl-3-azabicyclo[4.1.0]heptan-1-ol](/img/structure/B13011173.png)
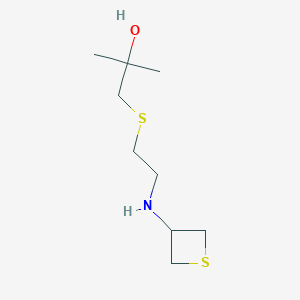
![(4-Chloro-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B13011196.png)
